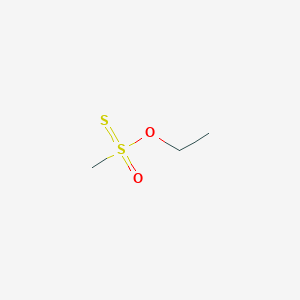

O-Ethyl methanesulfonothioate

Beschreibung

Contextual Significance of Sulfonothioate Esters as Synthetic Intermediates and Reagents

Sulfonothioate esters, often referred to as thiosulfonates, are recognized for their role as versatile intermediates in the construction of more complex molecules. Their significance stems from their ability to participate in a variety of chemical transformations.

One of the primary applications of sulfonothioate esters is in the formation of C-S bonds. They serve as effective sulfenylating agents, transferring a thioether group to a nucleophilic carbon. This is particularly valuable in the synthesis of unsymmetrical disulfides and other sulfur-containing moieties that are prevalent in biologically active compounds and materials science. chemrevlett.com

Furthermore, these esters are employed in the generation of sulfonyl radicals and other reactive species, which can then participate in a cascade of reactions to form new carbon-carbon and carbon-heteroatom bonds. The reactivity of the sulfonothioate group can be tuned by the nature of the substituents on the sulfur atoms, allowing for a degree of control over the reaction pathways.

Recent research has highlighted the use of sulfonothioate esters in nickel-catalyzed cross-coupling reactions. acs.org These reactions enable the formation of C(sp³)–S bonds, providing a direct route to various alkyl and aryl sulfides. acs.org This methodology is advantageous due to the use of readily available starting materials and the mild reaction conditions employed. acs.org

Academic Research Trajectories in Sulfonothioate Chemistry

The academic interest in sulfonothioate chemistry is driven by the quest for more efficient and selective synthetic methods. Current research is focused on expanding the scope of their applications and developing novel transformations.

A significant area of investigation is the development of new catalytic systems that can activate sulfonothioate esters for a broader range of reactions. This includes the use of transition metals to facilitate cross-coupling reactions and the exploration of organocatalysis to achieve enantioselective transformations.

Another research trajectory involves the synthesis of novel sulfonothioate esters with tailored reactivity. By modifying the structure of the ester, researchers can influence its stability, solubility, and reactivity, making it suitable for specific synthetic challenges. For instance, the incorporation of functional groups can allow for orthogonal reactivity, where different parts of the molecule can be modified independently.

The application of sulfonothioate esters in the synthesis of biologically active molecules is also a major focus. Many natural products and pharmaceuticals contain sulfur-based functional groups, and sulfonothioate esters provide a convenient entry point for the introduction of these moieties. Research in this area is often interdisciplinary, combining organic synthesis with medicinal chemistry and chemical biology. nih.govunimi.it

Recent studies have also explored the use of sulfonothioate esters in the synthesis of materials with unique electronic and optical properties. The ability to introduce sulfur atoms into polymer backbones or onto surfaces can lead to materials with enhanced conductivity, thermal stability, or other desirable characteristics.

The table below summarizes some of the key research areas and their significance in the context of sulfonothioate chemistry.

| Research Area | Significance |

| Catalysis | Development of new catalytic systems for the activation of sulfonothioate esters, enabling a broader range of transformations. |

| Novel Esters | Synthesis of sulfonothioate esters with tailored reactivity for specific synthetic applications. |

| Biologically Active Molecules | Application of sulfonothioate esters in the synthesis of pharmaceuticals and other bioactive compounds. |

| Materials Science | Use of sulfonothioate esters to create materials with unique electronic and optical properties. |

Structure

3D Structure

Eigenschaften

Molekularformel |

C3H8O2S2 |

|---|---|

Molekulargewicht |

140.23 g/mol |

IUPAC-Name |

ethoxy-methyl-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/C3H8O2S2/c1-3-5-7(2,4)6/h3H2,1-2H3 |

InChI-Schlüssel |

KDZOFCRPKJQGRN-UHFFFAOYSA-N |

Kanonische SMILES |

CCOS(=O)(=S)C |

Herkunft des Produkts |

United States |

Methodologies for the Synthesis of O Ethyl Methanesulfonothioate and Its Derivatives

Established Synthetic Routes to Sulfonothioate Esters

Traditional methods for preparing sulfonothioate esters have been well-documented and primarily involve the reaction of sulfonyl derivatives with sulfur-based nucleophiles or the oxidation of thiol-containing precursors.

Reactions Involving Sulfonyl Halides and Thiols/Thiolates

A foundational and widely employed method for the synthesis of sulfonothioate esters is the reaction between sulfonyl halides and thiols or their corresponding thiolates. uantwerpen.be This nucleophilic substitution reaction provides a direct route to the S-S bond characteristic of sulfonothioates. The general approach involves the displacement of a halide from the sulfonyl halide by the sulfur atom of a thiol or thiolate.

While this method is a cornerstone for sulfonothioate synthesis, it is not without its challenges. The use of sulfonyl halides can sometimes lead to side reactions, and the conditions may not be suitable for sensitive substrates. organic-chemistry.org

Oxidative Approaches for Sulfonothioate Formation

Oxidative methods offer an alternative pathway to sulfonothioate esters, often starting from more readily available thiols. These reactions typically involve the oxidation of thiols or disulfides in the presence of a suitable oxidizing agent. For instance, the oxidation of thiophenols and thiols can be achieved using a combination of 2-iodoylbenzoic acid (IBX) and tetrabutylammonium (B224687) bromide (TBAB) at room temperature, yielding the corresponding thiosulfonates in moderate to good yields. sioc-journal.cn Another approach utilizes dimethyl sulfoxide (B87167) (DMSO) and hydrogen bromide (HBr) for the oxidative functionalization of thiols, which can lead to various sulfonyl derivatives, including sulfonates. rsc.orgnih.gov This method is valued for its mild reaction conditions and the use of inexpensive and readily available reagents. nih.gov

A study detailed the direct conversion of thiols to sulfonyl chlorides using a potent reagent system of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), which can then react with another thiol molecule to form the sulfonothioate. organic-chemistry.org This process is notable for its rapid reaction times and high efficiency. organic-chemistry.org

Catalytic Innovations in Sulfonothioate Synthesis

Recent advancements in synthetic methodology have introduced catalytic systems that offer milder conditions, greater efficiency, and broader substrate scope for the synthesis of sulfonothioate esters. These innovations include metal-catalyzed protocols, visible-light-mediated strategies, and electrochemical approaches.

Metal-Catalyzed Synthetic Protocols

Transition-metal catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds and, by extension, the synthesis of sulfonothioates. researchgate.net Copper-catalyzed reactions, for example, have been employed for the C–S bond formation necessary to create thioesters, which can then be oxidized to the corresponding sulfinate esters. rsc.org Palladium-catalyzed reactions have also been instrumental in the synthesis of phenols and aryl thiols from aryl halides, showcasing the versatility of metal catalysts in forming C-O and C-S bonds. beilstein-journals.org

Indium metal has been introduced as a mild and efficient catalyst for the sulfonylation of amines and alcohols to produce sulfonamides and sulfonic esters, respectively. organic-chemistry.org This method avoids the need for strong bases and is tolerant of various functional groups. organic-chemistry.org

| Catalyst | Substrates | Product | Key Features |

| Indium | Sulfonyl chlorides, amines/alcohols | Sulfonamides/Sulfonic esters | Mild, base-free conditions, catalyst can be recycled. organic-chemistry.org |

| Copper | Aryl iodides, thiols | Thioesters | Efficient C-S bond formation. rsc.org |

| Palladium | Aryl halides, potassium hydroxide (B78521) | Phenols | First synthesis of phenols from aryl halides via this method. beilstein-journals.org |

Visible-Light-Mediated Synthetic Strategies

Photoredox catalysis using visible light has gained significant attention as a green and sustainable approach to organic synthesis. sigmaaldrich.com This method utilizes light to generate reactive radical intermediates from suitable precursors, enabling a variety of chemical transformations under mild conditions. sigmaaldrich.com

For the synthesis of sulfonothioates, visible-light-mediated strategies often involve the generation of sulfonyl radicals. One such method describes the synthesis of thiosulfonates through a radical-radical coupling of sulfenyl and arylsulfonyl radicals. rsc.org This reaction proceeds at room temperature using an organic dye like Eosin Y as the photocatalyst and demonstrates good functional group tolerance. rsc.org Another innovative approach uses graphitic carbon nitride (g-C₃N₄) as a recyclable, heterogeneous photocatalyst for the synthesis of β-keto sulfones from phenylacetylenes or ketones and sodium sulfinates. rsc.org

These light-driven methods represent a significant step towards more environmentally benign synthetic processes, avoiding the need for harsh reagents and high temperatures. sigmaaldrich.com

| Photocatalyst | Precursors | Product | Reaction Conditions |

| Eosin Y | Thiols, aryldiazonium tetrafluoroborates, DABSO | Unsymmetrical thiosulfonates | Room temperature, visible light. rsc.org |

| g-C₃N₄ | Phenylacetylenes/ketones, sodium sulfinates | β-keto sulfones | Blue light irradiation, recyclable catalyst. rsc.org |

Electrochemical Approaches to Sulfonothioates

Electrosynthesis offers a unique and powerful alternative for the formation of sulfonothioates, often proceeding without the need for external catalysts or oxidants. rsc.org These methods rely on the direct transfer of electrons at an electrode surface to initiate the desired chemical transformations.

The electrochemical synthesis of sulfinic esters has been achieved through the oxidative coupling of readily available alcohols and thiophenols. chemrxiv.org This process bypasses the need for metal catalysts, bases, and chemical oxidants. chemrxiv.org In a similar vein, thiosulfonates have been generated through the electrochemical oxidation of sulfonamides and disulfides, which are formed in situ from the oxidative coupling of S-H bonds. chemrxiv.org

Furthermore, an electrochemical method for synthesizing sulfinic and sulfonic esters from sulfonyl hydrazides has been developed. rsc.org By controlling the electric current and solvent, the reaction can be selectively directed towards either the sulfinic or sulfonic ester product. rsc.org Mechanistic studies suggest the formation of sulfonyl radicals as key intermediates in these transformations. rsc.org

Organocatalytic Methods for Sulfonothioate Generation

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a complementary approach to traditional metal-based catalysis. mdpi.comnih.gov This field utilizes small organic molecules to catalyze chemical transformations, often with high levels of stereoselectivity. mdpi.comresearchgate.net While the direct organocatalytic synthesis of O-Ethyl methanesulfonothioate is not extensively documented in the reviewed literature, the principles of organocatalysis are broadly applicable to the formation of sulfur-containing compounds and other analogous bond formations. mdpi.comresearchgate.net

Organocatalytic strategies are typically categorized based on the mode of substrate activation. These include, but are not limited to, enamine/iminium ion catalysis, Brønsted acid catalysis, Lewis base catalysis, and hydrogen bond-donating catalysis. nih.govmdpi.combeilstein-journals.org For the synthesis of sulfonothioates, a plausible organocatalytic approach could involve the activation of a sulfonyl or thiol precursor by a suitable organocatalyst.

For instance, a chiral amine catalyst could react with a suitable carbonyl-containing sulfonyl precursor to form a reactive enamine intermediate. nih.gov This intermediate could then undergo a nucleophilic attack by a thiol. Alternatively, a chiral Lewis base could activate a sulfonyl halide, making it more susceptible to nucleophilic substitution by a thiolate. Chiral phosphoric acids, acting as bifunctional catalysts, have also shown great utility in activating various substrates for asymmetric transformations. researchgate.netbeilstein-journals.org

A notable example of organocatalysis in a related area is the visible-light-mediated 1,5-trifluomethylthio-sulfonylation of vinylcyclopropane (B126155) with ArSO2SCF3 reagents in an aqueous phase, which proceeds through a metal-free organocatalytic system. researchgate.net This reaction demonstrates high regioselectivity and stereoselectivity, highlighting the potential of organocatalysis in complex sulfur-containing molecule synthesis. researchgate.net

The development of organocatalytic methods for the synthesis of O-Ethyl methanesulfonothioate and its derivatives represents a promising area for future research. Such methods could offer advantages in terms of reduced metal contamination, milder reaction conditions, and access to chiral, non-racemic sulfonothioates. mdpi.comresearchgate.net

Adherence to Green Chemistry Principles in Sulfonothioate Synthesis

The principles of green chemistry are integral to the development of sustainable chemical processes, aiming to minimize environmental impact and enhance safety. mdpi.comrroij.com The synthesis of O-Ethyl methanesulfonothioate and its derivatives can be evaluated and improved through the lens of these principles.

Maximization of Atom Economy

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edukccollege.ac.in Reactions with high atom economy are inherently less wasteful. scranton.edu

For the synthesis of O-Ethyl methanesulfonothioate, different synthetic routes will exhibit varying atom economies. For example, a substitution reaction where a leaving group is displaced will generate stoichiometric byproducts, thus lowering the atom economy. kccollege.ac.in In contrast, an addition reaction, where all reactant atoms are incorporated into the final product, would have a 100% atom economy. scranton.edu

To illustrate, consider two hypothetical synthetic routes:

Route A (Substitution): CH₃SO₂Cl + CH₃CH₂SNa → CH₃SO₂SCH₂CH₃ + NaCl

Route B (Hypothetical Addition): CH₃SO₂H + CH₂=CH₂ + [Catalyst] → CH₃SO₂SCH₂CH₃

In Route A, sodium chloride (NaCl) is a byproduct, reducing the atom economy. Route B, if feasible, would be significantly more atom-economical. The goal in designing green syntheses is to devise routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste. scranton.eduyoutube.com

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Scheme | Atom Economy | Waste Generation |

|---|---|---|---|

| Addition | A + B → C | 100% | None |

| Rearrangement | A → B | 100% | None |

| Substitution | A-B + C → A-C + B | < 100% | Stoichiometric byproduct (B) |

| Elimination | A-B → C + D | < 100% | Stoichiometric byproducts (C and D) |

This table provides a generalized view of atom economy based on reaction types.

Utilization of Safer Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents often constitute a significant portion of the total mass and contribute to waste and potential hazards. rroij.comwordpress.com The fifth principle of green chemistry encourages making the use of auxiliary substances like solvents unnecessary wherever possible and innocuous when used. wordpress.com

In the synthesis of sulfonothioates, traditional solvents such as dichloromethane (B109758), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are often employed. sigmaaldrich.com However, these solvents have associated health and environmental concerns. wordpress.comsigmaaldrich.com Green chemistry promotes the use of safer alternatives.

Safer Solvent Alternatives:

2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent derived from renewable resources like corncobs, it serves as a safer alternative to dichloromethane and THF. sigmaaldrich.com

Cyclopentyl methyl ether (CPME): A safer substitute for ether solvents like THF and tert-butyl methyl ether. sigmaaldrich.com

Cyrene (dihydrolevoglucosenone): A bio-based solvent derived from cellulose, it is considered a safer and greener alternative to dipolar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP). unimi.it It is biodegradable and has low toxicity. unimi.it

Water: When chemically appropriate, water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. researchgate.net

Solvent-free conditions: Conducting reactions without a solvent, for instance, through mechanochemical grinding, can significantly reduce waste. mdpi.com

Table 2: Properties of Selected Green Solvents

| Solvent | Source | Boiling Point (°C) | Key Advantages |

|---|---|---|---|

| 2-Methyltetrahydrofuran | Renewable (e.g., corncobs) | ~80 | Safer alternative to DCM and THF |

| Cyclopentyl methyl ether | Petrochemical | 106 | Safer than many other ether solvents |

| Cyrene | Renewable (cellulose) | 227 | Biodegradable, low toxicity, high boiling point |

| Water | Natural | 100 | Non-toxic, non-flammable, abundant |

This table highlights some key features of greener solvent alternatives.

Optimization of Energy Efficiency in Synthetic Processes

The energy requirements of chemical processes are a significant consideration for both environmental impact and economic viability. researchgate.netunfccc.int Green chemistry advocates for conducting synthetic methods at ambient temperature and pressure whenever possible to minimize energy consumption. toyo-eng.com

Several strategies can be employed to improve the energy efficiency of sulfonothioate synthesis:

Catalysis: Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions and thus reducing the energy input required. kccollege.ac.in Both organocatalysts and metal catalysts can play a role here.

Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and, in some cases, energy consumption compared to conventional heating methods. mdpi.com

Flow Chemistry: Continuous flow reactors can offer superior heat and mass transfer compared to batch reactors, leading to better process control and potentially more energy-efficient reactions. uni-muenchen.de

Process Optimization: A thorough optimization of reaction parameters such as temperature, pressure, and reaction time can lead to significant energy savings. toyo-eng.com For example, optimizing the N/C ratio in urea (B33335) synthesis leads to high CO2 conversion at relatively low temperatures and pressures. toyo-eng.com

The adoption of energy-efficient technologies and methodologies not only aligns with green chemistry principles but can also lead to substantial cost savings in an industrial setting. osti.gov

Minimization of Derivatization Steps

The twelfth principle of green chemistry emphasizes the need for analytical methodologies that allow for real-time monitoring and control prior to the formation of hazardous substances. While this principle is aimed at process analytical chemistry, its spirit extends to minimizing unnecessary synthetic manipulations.

In the context of O-Ethyl methanesulfonothioate synthesis, a greener approach would involve designing a synthetic route that avoids the need for protecting groups on either the sulfonyl or the thiol moiety. This can be achieved through:

Development of highly selective reagents and catalysts: Reagents and catalysts that can chemoselectively react with the desired functional group in the presence of others can obviate the need for protection-deprotection sequences.

Strategic synthesis design: Careful planning of the synthetic sequence can often position the desired bond formation at a stage where functional group interference is not an issue.

One-pot reactions: Combining multiple transformations into a single operation without isolating intermediates can reduce the number of steps and the associated waste.

By minimizing derivatization, chemists can create more efficient, economical, and environmentally benign syntheses of O-Ethyl methanesulfonothioate and its analogs.

Reaction Mechanisms and Reactivity Profiles of O Ethyl Methanesulfonothioate

Nucleophilic Reaction Pathways of Sulfonothioates

The sulfonothioate moiety is a key functional group that undergoes several nucleophilic reaction pathways. These reactions are fundamental to its chemical behavior and potential applications in synthesis.

Hydrolysis Mechanisms of Sulfonothioate Esters

The hydrolysis of sulfonothioate esters, such as O-Ethyl methanesulfonothioate, can proceed under both acidic and basic conditions, analogous to the hydrolysis of carboxylic esters. libretexts.org

The acid-catalyzed hydrolysis of esters like O-Ethyl methanesulfonothioate involves the protonation of the carbonyl or sulfonyl oxygen, which enhances the electrophilicity of the central sulfur atom. youtube.comlibretexts.orgchemguide.co.uk This is followed by the nucleophilic attack of a water molecule. libretexts.orglibretexts.org

The general mechanism for acid-catalyzed ester hydrolysis can be outlined as follows:

Protonation of the Sulfonyl Oxygen : The reaction is initiated by the protonation of one of the oxygen atoms of the sulfonyl group by a hydronium ion (H₃O⁺). libretexts.orgchemguide.co.uk This step increases the electrophilic character of the sulfur atom.

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the now more electrophilic sulfur atom. libretexts.orglibretexts.org This results in the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the attacking water molecule to the ethoxy group, converting it into a better leaving group (ethanol). libretexts.orgchemguide.co.uk

Elimination of the Leaving Group : The tetrahedral intermediate collapses, leading to the departure of an ethanol (B145695) molecule. libretexts.org

Deprotonation : A water molecule removes a proton from the resulting species to regenerate the hydronium ion catalyst and form methanesulfinic acid. libretexts.org

This reaction is reversible and the position of the equilibrium can be influenced by the concentration of water. chemguide.co.uk

Base-catalyzed hydrolysis, often referred to as saponification in the context of esters, is typically an irreversible process for sulfonothioates. libretexts.org The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic sulfur atom. algoreducation.commasterorganicchemistry.com

The mechanism for base-catalyzed hydrolysis proceeds through the following steps:

Nucleophilic Attack of Hydroxide : A hydroxide ion (OH⁻) directly attacks the electrophilic sulfur atom of the sulfonothioate. masterorganicchemistry.com

Formation of a Tetrahedral Intermediate : This attack leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Departure of the Leaving Group : The intermediate collapses, resulting in the cleavage of the sulfur-oxygen bond and the departure of the ethoxide anion (EtO⁻).

Proton Transfer : The ethoxide anion, being a strong base, will deprotonate the initially formed methanesulfonic acid to yield ethanol and the methanesulfonate (B1217627) anion.

This reaction generally goes to completion due to the final, irreversible acid-base step. libretexts.org

Nucleophilic Additions and Substitutions Involving the Sulfonothioate Moiety

The sulfonothioate group is susceptible to nucleophilic attack at the sulfur atom, which can lead to substitution reactions. smolecule.comsmolecule.com The sulfur atom of the sulfonyl group is highly electrophilic, making it a prime target for various nucleophiles. vulcanchem.com Thiolate anions, for instance, are excellent nucleophiles for Sₙ2 reactions. msu.edu The reaction mechanism is often analogous to nucleophilic substitution at a tetrahedral carbon, proceeding with an inversion of configuration at the sulfur center. mdpi.com

Interactive Table: Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Reaction Description |

| Amine (R-NH₂) | Sulfonamide | The amine attacks the sulfonyl sulfur, displacing the thioalkoxide. |

| Thiolate (RS⁻) | Disulfide & Sulfinate | The thiolate attacks the sulfenyl sulfur, leading to a disulfide and a sulfinate salt. |

| Cyanide (CN⁻) | Thiocyanate (B1210189) & Sulfinate | Cyanide attacks the sulfenyl sulfur, yielding a thiocyanate and a sulfinate salt. |

| Hydroxide (OH⁻) | Sulfonate & Thiol | As seen in base-catalyzed hydrolysis, hydroxide attacks the sulfonyl sulfur. |

Rearrangement Reactions Facilitated by Sulfonothioates

Sulfonothioates can participate in or facilitate various rearrangement reactions, often through the formation of reactive intermediates.

smolecule.comCurrent time information in Durgapur, IN.-Stevens Rearrangements of Sulfonothioate Adducts

The Stevens rearrangement is a 1,2-rearrangement reaction that typically involves quaternary ammonium (B1175870) salts or sulfonium (B1226848) salts in the presence of a strong base. wikipedia.org This reaction can be extended to adducts formed from sulfonothioates. A notable application involves the reaction of thiosulfonates with α-diazoesters, catalyzed by a copper(I) complex, to achieve an enantioselective smolecule.comCurrent time information in Durgapur, IN.-Stevens rearrangement. researchgate.net

The general mechanism involves the formation of a sulfonium ylide intermediate. wikipedia.orgrhhz.net In the context of sulfonothioate adducts, the reaction with a diazo compound in the presence of a catalyst can generate a sulfonium ylide. This ylide then undergoes a smolecule.comCurrent time information in Durgapur, IN.-shift, where an alkyl or aryl group migrates from the sulfur atom to the adjacent carbon, leading to the formation of a new carbon-carbon bond. researchgate.net The reaction proceeds with retention of configuration at the migrating group. ic.ac.uk

The mechanism of the Stevens rearrangement itself has been a subject of debate, with possibilities including a concerted pathway or a stepwise mechanism involving the formation of a radical pair or an ion pair within a solvent cage. wikipedia.orgic.ac.uk

Smiles Rearrangements in Sulfonothioate Systems

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. wikipedia.orgmdpi.com In its general form, a connecting chain (X-Y-Z) attached to an activated aromatic ring rearranges, where Y is a nucleophilic atom (like O, N, or S) and X is the group that is displaced from the ring. wikipedia.org While classic examples often involve ethers and sulfones, this type of rearrangement is also pertinent to sulfonothioate-related systems.

A key variant is the Truce-Smiles rearrangement, which involves a carbanion as the nucleophile, enabling the formation of a new carbon-carbon bond. wikipedia.orgscholaris.canih.gov This reaction typically does not require the aromatic ring to be activated by electron-withdrawing groups if a sufficiently strong carbanion is used. wikipedia.orgscholaris.ca For instance, aryl sulfones can be converted to sulfinic acids through the action of organolithium reagents. wikipedia.org

Recent studies have expanded the scope of this reaction to radical and electrochemical versions. A visible-light-mediated radical Smiles rearrangement has been developed, showcasing its utility in modern synthetic chemistry. mdpi.com Furthermore, electrochemical methods have been employed to initiate radical sulfonylation of N-allylbenzamides, which is followed by a Truce-Smiles rearrangement to produce sulfone- and sulfonate ester-containing β-arylethylamines. rsc.org While these examples involve sulfones and sulfonate esters, they highlight the mechanistic possibilities for related functional groups like sulfonothioates, where the sulfonyl group can act as the migrating aryl component under appropriate conditions.

| Rearrangement Type | Key Feature | System Example | Ref. |

| Truce-Smiles | Carbanion nucleophile attacks an aryl sulfone. | Aryl sulfone to sulfinic acid. | wikipedia.org |

| Radical Truce-Smiles | Involves radical intermediates. | Visible-light mediated rearrangement of arylsulfonates. | mdpi.com |

| Electrochemical Truce-Smiles | Initiated by an electrochemical step. | Radical sulfonylation followed by rearrangement. | rsc.org |

Other Intramolecular Rearrangement Phenomena

Beyond the Smiles rearrangement, sulfonothioates can participate in other complex intramolecular transformations. A notable example involves an iodine/cesium carbonate-mediated cascade reaction of C-3 phenylthio indoles. This process proceeds through intramolecular C2-amination to form an indole-fused benzothiazine intermediate. Subsequently, an oxidative rearrangement occurs, featuring a Current time information in Bangalore, IN.rsc.org-sulfonyl migration, which ultimately furnishes a 2-iminoindolin-3-one product containing a newly formed thiosulfonate moiety. acs.orgfigshare.comacs.org This reaction demonstrates the capacity for significant molecular restructuring involving the sulfonyl group.

Another documented intramolecular process is the thermal cyclization of a bisallenyl thiosulfonate. beilstein-journals.org In this reaction, the thiosulfonate acts as a tether between two allene (B1206475) groups, which upon heating, undergo cyclization. Such reactions are often influenced by the stability of the intermediates and the stereochemical constraints of the substrate.

For reactions involving carbocation intermediates, rearrangements are common if they lead to a more stable carbocation. pressbooks.pub In the context of O-Ethyl methanesulfonothioate, if a reaction were to generate a carbocation on the ethyl group, a 1,2-hydride shift could occur, although this is less characteristic than reactions involving the sulfonyl group.

Radical Processes Involving Sulfonothioates

Thiosulfonates, including O-Ethyl methanesulfonothioate, are effective precursors for generating sulfonyl radicals (RSO₂•), which are valuable intermediates in organic synthesis. rsc.orgthieme-connect.comthieme-connect.com These radicals can be generated under various conditions, including thermal, photochemical, or transition-metal-catalyzed systems.

Several modern synthetic methods leverage thiosulfonates as radical sources:

Radical Coupling: A transition-metal-free radical coupling of sulfonyl hydrazides, mediated by N-iodosuccinimide (NIS) and potassium persulfate (K₂S₂O₈), produces symmetrical thiosulfonates through a radical cross-coupling mechanism that forms the S-S bond. thieme-connect.comthieme-connect.com

Photoredox Catalysis: Thiosulfonates have been used as key radical precursors in visible light-induced photocatalytic systems. rsc.org One such application is the intramolecular hydroarylation of unactivated alkenes, a Minisci-type cyclization reaction. rsc.org Another is the DNA-compatible atom transfer radical addition (ATRA) to alkynes, where a photocatalyst excites the thiosulfonate, leading to the formation of a sulfonyl radical that initiates the addition. chinesechemsoc.org

These radical processes underscore the utility of the thiosulfonate functional group in constructing complex molecules under mild conditions.

| Radical Process | Method | Reactant(s) | Product Type | Ref. |

| Radical Coupling | NIS/K₂S₂O₈ mediation | Sulfonyl hydrazides | Symmetrical thiosulfonates | thieme-connect.comthieme-connect.com |

| Photoredox Hydroarylation | Visible light photocatalysis | Alkene-tethered thiosulfonates | Cyclized products | rsc.org |

| Photoredox ATRA | Visible light photocatalysis | Alkynes, Thiosulfonates | Vinyl sulfones | chinesechemsoc.org |

Role of Sulfonothioates as Leaving Groups in Chemical Transformations

The ability of a molecular fragment to act as a leaving group is crucial in many chemical reactions, particularly nucleophilic substitutions. wikipedia.orgksu.edu.sa Good leaving groups are typically weak bases, as this indicates they are stable on their own. ksu.edu.samasterorganicchemistry.com The sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are well-known examples of excellent leaving groups because they are the conjugate bases of strong sulfonic acids. mdpi.compitt.edu

The sulfonothioate group can also function as a leaving group in nucleophilic substitution reactions. smolecule.com When O-Ethyl methanesulfonothioate is attacked by a nucleophile at the ethyl group's alpha-carbon, the methanesulfonothioate anion (CH₃SO₂S⁻) is displaced. The stability, and therefore the leaving group ability, of this anion is enhanced by the delocalization of the negative charge across the sulfonyl group.

In a different reaction mode, nucleophilic attack can occur at the sulfenyl sulfur atom (the sulfur bonded to the ethyl group). In this case, the methanesulfinate (B1228633) anion (CH₃SO₂⁻) acts as the leaving group. This is a common reactivity pattern for thiosulfonates, for example, in their reaction with thiols to form unsymmetrical disulfides. rsc.org The sulfinate ion is a relatively stable and thus good leaving group. This dual reactivity makes sulfonothioates versatile reagents in synthesis.

C-S Bond Formation and Cleavage Mechanisms

The chemistry of sulfonothioates is largely defined by the reactivity of its sulfur-sulfur bond, though the adjacent carbon-sulfur bonds also play a role.

C-S Bond Formation: The carbon-sulfur bonds in O-Ethyl methanesulfonothioate (CH₃-SO₂ and S-CH₂CH₃) are typically formed during the synthesis of the precursor molecules. For instance, methanesulfonyl chloride is derived from methane, establishing the CH₃-SO₂ bond. The S-CH₂CH₃ bond is typically introduced from an ethyl thiol derivative. The synthesis of thiosulfonates themselves most commonly involves the formation of the S-S bond, for example, by the reaction of a sulfonyl chloride with a thiol or by the oxidation of disulfides. organic-chemistry.org

Bond Cleavage: The most characteristic reaction of thiosulfonates is the cleavage of the S-S bond. rsc.org This bond is susceptible to attack by nucleophiles. A prime example is the thiol-disulfide exchange reaction, where a thiolate anion (RS⁻) attacks the sulfenyl sulfur of the thiosulfonate. This attack cleaves the S-S bond, displacing the sulfinate anion (R'SO₂⁻) as a leaving group and forming a new, unsymmetrical disulfide. rsc.orgwikipedia.org

Cleavage of the C-S bond is less common but can be achieved under specific conditions. For example, radical-based enzymatic processes are known to cleave C-S bonds in various biological metabolites. nih.govnih.gov In synthetic chemistry, C-S bond cleavage in thioethers can be triggered by photoredox catalysis or transition metals, often proceeding through radical cation intermediates. nju.edu.cnunipr.it While the S-S bond is the most labile in O-Ethyl methanesulfonothioate under typical nucleophilic conditions, radical or oxidative conditions could potentially lead to C-S bond fragmentation.

Advanced Synthetic Applications of O Ethyl Methanesulfonothioate in Organic Chemistry

Utilization as Bifunctional Reagents (1,n-Thiosulfonylation)

Currently, there is no available scientific literature that specifically describes the utilization of O-Ethyl Methanesulfonothioate as a bifunctional reagent for 1,n-thiosulfonylation reactions.

Chemo- and Regioselective Functionalization of Unsaturated Substrates

Detailed research findings on the chemo- and regioselective functionalization of unsaturated substrates, such as alkenes and alkynes, using O-Ethyl Methanesulfonothioate are not present in the current body of scientific literature.

Introduction of Isotopic Labels (e.g., Trideuteromethylthiolation)

The use of O-Ethyl Methanesulfonothioate for the introduction of isotopic labels, including but not limited to trideuteromethylthiolation, has not been reported in published research.

Construction of Dithio-Substituted Quaternary Carbon Centers

The construction of dithio-substituted quaternary carbon centers represents a significant challenge in organic synthesis. One approach to creating these sterically hindered structures involves the enantioselective science.govwikipedia.org-Stevens rearrangement of thiosulfonates. Research in this area has explored the use of various thiosulfonates as sulfenylating agents in the bis-sulfuration of α-diazocarbonyl compounds.

In a study focused on the enantioselective synthesis of dithio-substituted carbon centers, a variety of thiosulfonates were reacted with α-diazoesters in the presence of a chiral guanidine/CuCl catalyst. wikipedia.org While many aryl-substituted thiosulfonates provided the desired dithioketal products in good yields and high enantioselectivities, the use of S-alkyl-substituted thiosulfonates, including S-ethyl and S-propyl derivatives, yielded unsatisfactory results. wikipedia.org This highlights the steric sensitivity of this particular transformation with respect to the substituent on the sulfur atom. wikipedia.org

The reaction of an α-diazoester with an S-ethyl thiosulfonate in this catalytic system was reported to deliver the corresponding dithio-substituted product, but with poor enantioselectivity, underscoring a limitation in the substrate scope of this specific method. wikipedia.org

| Substrate 1 (α-diazoester) | Thiosulfonate | Catalyst System | Product Type | Yield | Enantiomeric Ratio (er) | Reference |

| Ethyl 2-diazo-2-phenylacetate | S-Ethyl methanethiosulfonate (B1239399) | Chiral Guanidine/CuCl | Dithio-substituted quaternary carbon | Not specified | Unsatisfied | wikipedia.org |

| Ethyl 2-diazo-2-phenylacetate | S-Propyl methanethiosulfonate | Chiral Guanidine/CuCl | Dithio-substituted quaternary carbon | Not specified | Unsatisfied | wikipedia.org |

Synthesis of Complex Organosulfur Motifs and Heterocycles

Specific applications of O-Ethyl Methanesulfonothioate in the synthesis of complex organosulfur motifs and heterocyclic compounds have not been documented in the accessible scientific literature.

Theoretical and Computational Investigations of O Ethyl Methanesulfonothioate

Elucidation of Reaction Mechanisms and Transition States

A primary application of computational chemistry is the detailed investigation of chemical reaction mechanisms. mdpi.com By mapping the potential energy surface of a reaction, these methods can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that represent the barrier to a reaction. solubilityofthings.comsinica.edu.tw

Transition state theory (TST) is a foundational concept used to explain reaction rates based on the properties of the activated complexes at the transition state. wikipedia.org Computational methods, particularly DFT, are employed to locate the geometry of transition states and calculate their energies. osti.gov This allows for the determination of the activation energy (Ea), which is a key factor governing the rate of a reaction. wikipedia.org For O-Ethyl Methanesulfonothioate, these methods could be used to model its reactions with various nucleophiles or radicals. By calculating the energy barriers for different potential pathways, researchers can predict the most likely mechanism and understand the factors that control the reaction's speed and outcome. mdpi.comresearchgate.net

Prediction of Stereoselectivity and Regioselectivity

Many chemical reactions can yield multiple products, and predicting which product will be favored is a central challenge in organic synthesis. Computational models have become increasingly important for predicting both regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the 3D arrangement of the product). nih.gov

The prediction of regioselectivity often involves comparing the activation energies of transition states leading to different products. The pathway with the lower energy barrier is typically the one that is kinetically favored. chemrxiv.org For example, in studying the reactions of O-Ethyl Methanesulfonothioate with an unsymmetrical reagent, DFT calculations could be used to model the transition states for attack at different sites on the molecule, thereby predicting the major regioisomer. In recent years, machine learning (ML) models have also emerged as powerful tools for predicting regioselectivity, often achieving high accuracy by learning from large datasets of known reactions. researchgate.netresearchgate.netchemrxiv.org

Computational Design of Novel Sulfonothioate-Mediated Transformations

Beyond analyzing existing reactions, computational chemistry serves as a tool for the rational design of new chemical transformations. By leveraging an understanding of electronic structure and reaction mechanisms, scientists can computationally screen potential reactants, catalysts, and reaction conditions to identify promising new synthetic routes before undertaking extensive experimental work.

For sulfonothioates, this could involve designing novel derivatives of O-Ethyl Methanesulfonothioate with enhanced reactivity or selectivity. For instance, computational models could predict how substituting different functional groups on the ethyl or methyl moiety would alter the molecule's electrophilicity or the stability of reaction intermediates. This in silico design process can accelerate the discovery of new reagents and reactions, saving significant time and resources in the laboratory.

Chemoinformatics Approaches for Sulfonothioate Research

Chemoinformatics combines computer and informational sciences to address challenges in chemistry, particularly in the management and analysis of large chemical datasets. nih.govspringernature.com For a class of compounds like sulfonothioates, chemoinformatics provides methods to organize data, search for structurally similar compounds, and build predictive models.

One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. In a QSAR study, computational descriptors (e.g., electronic properties calculated via DFT, molecular size, shape) for a series of sulfonothioates would be correlated with an experimentally measured property, such as reaction rate or biological activity. The resulting statistical model can then be used to predict the activity of new, untested sulfonothioate compounds. This approach is instrumental in fields like drug discovery and materials science for prioritizing which compounds to synthesize and test. nih.govspringernature.com

Advanced Analytical Methodologies for the Characterization and Study of O Ethyl Methanesulfonothioate

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopy is fundamental to the structural determination of O-Ethyl methanesulfonothioate, providing detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

For O-Ethyl methanesulfonothioate (CH₃SO₂OCH₂CH₃), the expected NMR spectra would feature distinct signals corresponding to the three unique sets of protons and carbons.

¹H NMR Findings: The proton spectrum is predicted to show three signals. The methyl protons of the ethyl group (-O-CH₂-CH₃ ) would appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-O-CH₂ -CH₃) would be deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the methyl protons. The methyl group attached to the sulfonyl moiety (CH₃ -SO₂) is isolated and would appear as a singlet. libretexts.org

¹³C NMR Findings: The carbon spectrum is expected to display three distinct signals. The carbon of the sulfonyl-bound methyl group (C H₃SO₂) would appear in the typical alkyl region. The carbons of the O-ethyl group are in different environments; the methylene carbon (-O-C H₂CH₃) would be significantly downfield due to the direct attachment to the deshielding oxygen atom, while the terminal methyl carbon (-OCH₂C H₃) would appear further upfield. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for O-Ethyl Methanesulfonothioate

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | CH₃-SO₂- | 3.1 - 3.4 | Singlet (s) | Deshielded by the sulfonyl group. |

| ¹H | -O-CH₂-CH₃ | 4.2 - 4.5 | Quartet (q) | Deshielded by the adjacent oxygen atom; coupled to -CH₃. |

| ¹H | -O-CH₂-CH₃ | 1.3 - 1.6 | Triplet (t) | Standard alkyl region; coupled to -CH₂-. |

| ¹³C | C H₃-SO₂- | 40 - 45 | Singlet | Typical shift for a methyl group attached to a sulfonyl group. |

| ¹³C | -O-C H₂-CH₃ | 68 - 72 | Singlet | Significantly deshielded by the directly bonded oxygen. |

Note: Predicted values are based on standard chemical shift tables and data for analogous structures. Actual experimental values may vary based on solvent and other conditions. libretexts.orgpitt.edu

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule and its fragments.

The molecular formula of O-Ethyl methanesulfonothioate is C₃H₈O₂S₂. Its monoisotopic mass is approximately 140.00 Da. In an MS experiment, the molecule would first be ionized to form a molecular ion (M⁺•). This ion is often unstable and breaks down into smaller, characteristic fragment ions.

Expected Fragmentation Patterns: The fragmentation of thiosulfonate esters is influenced by the relative strengths of the S-S and S-O bonds. Common fragmentation pathways would likely involve:

Cleavage of the S-O bond: This could lead to the formation of a [CH₃SO₂S]⁺ ion (m/z 111) and the loss of an ethoxy radical (•OCH₂CH₃), or the formation of an [OCH₂CH₃]⁺ ion (m/z 45).

Cleavage of the S-S bond: This could generate a methanesulfonyl cation [CH₃SO₂]⁺ (m/z 79) and an ethoxythiyl radical (•SOCH₂CH₃).

Loss of the ethyl group: Fragmentation within the ethyl group could lead to the loss of ethylene (B1197577) (C₂H₄), resulting in an ion at M-28.

HRMS would allow for the confirmation of the elemental composition of these fragments with high precision. For instance, the characteristic loss of SO₃ (mass 79.9568 Da) is a known fragmentation pathway for some thiosulfate-containing compounds under certain ionization conditions. nih.gov

Table 2: Predicted Key Mass Fragments for O-Ethyl Methanesulfonothioate

| m/z (Nominal) | Predicted Formula | Identity/Origin |

|---|---|---|

| 140 | [C₃H₈O₂S₂]⁺• | Molecular Ion (M⁺•) |

| 111 | [CH₃O₂S₂]⁺ | Loss of ethyl group, [M - C₂H₅]⁺ |

| 95 | [CH₃OS₂]⁺ | Loss of ethoxy group, [M - OC₂H₅]⁺ |

| 79 | [CH₃O₂S]⁺ | Methanesulfonyl cation, [CH₃SO₂]⁺ |

| 45 | [C₂H₅O]⁺ | Ethoxy cation, [C₂H₅O]⁺ |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an effective tool for identifying the functional groups present in a compound.

The key functional groups in O-Ethyl methanesulfonothioate are the sulfonyl group (SO₂), the S-O-C linkage, and the alkyl C-H bonds. The most characteristic absorptions in the IR spectrum would be the strong stretching vibrations of the SO₂ group.

Table 3: Predicted Characteristic IR Absorption Bands for O-Ethyl Methanesulfonothioate

| Wavenumber Range (cm⁻¹) | Vibration | Intensity |

|---|---|---|

| 2980 - 2850 | C-H Stretch (alkyl) | Medium-Strong |

| 1350 - 1300 | S=O Asymmetric Stretch | Strong |

| 1180 - 1140 | S=O Symmetric Stretch | Strong |

| 1080 - 1000 | S-O-C Stretch | Strong |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating O-Ethyl methanesulfonothioate from complex mixtures and for its quantification. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

HPLC is a versatile technique for separating components of a mixture in a liquid phase. Given the polarity of the thiosulfonate functional group, O-Ethyl methanesulfonothioate is well-suited for analysis by reverse-phase HPLC.

A typical method would involve a nonpolar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution, starting with a high percentage of an aqueous solvent (e.g., water) and increasing the percentage of an organic solvent (e.g., acetonitrile (B52724) or methanol), would effectively elute the compound from the column. nih.govresearchgate.net

Because O-Ethyl methanesulfonothioate lacks a strong UV-absorbing chromophore, detection can be challenging. While low wavelength UV detection (~210 nm) is possible, it often suffers from low sensitivity and interference. More suitable detection methods would include coupling the HPLC system to a mass spectrometer (LC-MS), which provides both high sensitivity and structural confirmation, or using an Evaporative Light Scattering Detector (ELSD).

Table 4: Proposed HPLC Method Parameters for O-Ethyl Methanesulfonothioate Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Elution | Gradient (e.g., 5% B to 95% B over 15 minutes) |

| Detection | Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD) |

Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase. O-Ethyl methanesulfonothioate is expected to have sufficient volatility and thermal stability for GC analysis.

The analysis would typically be performed using a capillary column with a mid-polarity stationary phase. Detection can be achieved with a Flame Ionization Detector (FID), although a Mass Spectrometer (GC-MS) is preferred as it provides definitive identification based on the compound's mass spectrum.

Headspace GC: For the analysis of trace levels of O-Ethyl methanesulfonothioate in solid or high-boiling liquid samples, static headspace GC is a valuable technique. In this method, the sample is sealed in a vial and heated, allowing volatile analytes to partition into the gas phase (the "headspace") above the sample. An aliquot of this gas is then injected into the GC system. This approach minimizes contamination of the GC system with non-volatile matrix components.

Table 5: Proposed GC-MS Method Parameters for O-Ethyl Methanesulfonothioate Analysis

| Parameter | Description |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium (at ~1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| MS Mode | Electron Ionization (EI) with full scan or Selected Ion Monitoring (SIM) |

| Headspace (optional) | Equilibration Temperature: 80-100 °C; Equilibration Time: 15-30 min |

Kinetic Studies Employing Advanced Spectrophotometric Techniques

Kinetic studies are crucial for understanding the mechanisms and rates of chemical reactions. Spectrophotometric methods, which measure the absorption or transmission of light by a substance, are frequently employed for this purpose. When a reactant or product in a chemical reaction absorbs light at a specific wavelength, the change in absorbance over time can be monitored to determine the reaction kinetics. However, conventional spectrophotometric techniques are often limited by the speed of manual mixing, making them unsuitable for reactions with half-lives of less than a few minutes. hpst.cz

Stopped-Flow Spectrophotometry for Rapid Reaction Kinetics

For reactions that occur on a sub-second or millisecond timescale, stopped-flow spectrophotometry is a powerful and essential technique. hpst.cz This method overcomes the limitations of manual mixing by using a specialized apparatus to rapidly and efficiently combine reactant solutions and then instantaneously stop the flow to observe the reaction's progress. hpst.czwilliams.eduhi-techsci.com

The core principle of the stopped-flow technique involves driving two or more reactant solutions from separate syringes into a high-efficiency mixing chamber. hi-techsci.com The newly mixed solution then flows into an observation cell or cuvette, displacing the previous contents. The flow is abruptly halted when the plunger of a stopping syringe hits a mechanical block. williams.eduhi-techsci.com Data collection begins at the moment the flow stops, allowing for the monitoring of very fast reactions with dead times (the age of the mixed solution) of only a few milliseconds. williams.eduhi-techsci.com

A detector, typically part of a UV-Vis spectrophotometer or a fluorescence spectrometer, measures the change in absorbance or fluorescence as a function of time. williams.eduhi-techsci.combiologic.net This data allows for the determination of crucial kinetic parameters, such as rate constants, and helps in the elucidation of complex reaction mechanisms and the identification of transient intermediates. biologic.netnih.gov

While stopped-flow spectrophotometry is a well-established method for investigating the rapid reaction kinetics of a wide range of chemical and biochemical systems, a review of available scientific literature did not yield specific studies applying this technique to analyze the reaction kinetics of O-Ethyl methanesulfonothioate.

Illustrative Data: The table below is a hypothetical representation of data that could be obtained from a stopped-flow spectrophotometry experiment studying the reaction of O-Ethyl methanesulfonothioate with a nucleophile. This data is for illustrative purposes only and does not represent actual experimental results.

| Initial [O-Ethyl Methanesulfonothioate] (M) | Initial [Nucleophile] (M) | Observed Rate Constant (kobs) (s-1) | Reaction Half-Life (t1/2) (ms) |

|---|---|---|---|

| 0.001 | 0.1 | 5.2 | 133.3 |

| 0.001 | 0.2 | 10.5 | 66.0 |

| 0.001 | 0.3 | 15.6 | 44.4 |

| 0.001 | 0.4 | 20.9 | 33.2 |

Electroanalytical Methods for Redox Characterization

Electroanalytical methods are a category of analytical techniques that investigate a chemical analyte by measuring the potential (voltage) and/or current in an electrochemical cell containing the analyte. wikipedia.org These methods are fundamental tools for studying oxidation-reduction (redox) reactions, providing critical insights into the electrochemical properties, reaction mechanisms, and kinetics of a compound. solubilityofthings.comazolifesciences.com By measuring electrical parameters, the identity and concentration of an analyte can be determined. azolifesciences.com

Several key electroanalytical techniques are used for redox characterization:

Voltammetry : This technique measures the current that flows through a solution as a function of an applied potential. azolifesciences.com It is highly effective for determining the reduction potential of a substance and investigating its electrochemical reactivity.

Potentiometry : This method involves measuring the difference in electrical potential between two electrodes (a reference and an indicator electrode) at near-zero current. wikipedia.org It is used to determine the concentration of specific ions in a solution.

Coulometry : In this technique, an applied current or potential is used to completely convert an analyte from one oxidation state to another. The total charge passed is measured to determine the amount of analyte or the number of electrons transferred in the redox reaction. wikipedia.org

These methods allow for the determination of standard redox potentials, which quantify the tendency of a chemical species to acquire electrons and thereby be reduced. This is a crucial parameter for understanding the chemical behavior and reactivity of a compound. Despite the utility of these techniques, a search of the scientific literature did not identify specific studies focused on the electroanalytical or redox characterization of O-Ethyl methanesulfonothioate.

Illustrative Data: The following table provides a hypothetical summary of electrochemical data that might be obtained for O-Ethyl methanesulfonothioate from a cyclic voltammetry experiment. This data is for illustrative purposes only and does not represent actual experimental results.

| Electrochemical Parameter | Hypothetical Value | Technique |

|---|---|---|

| Oxidation Potential (Epa) | +1.25 V (vs. Ag/AgCl) | Cyclic Voltammetry |

| Reduction Potential (Epc) | -0.85 V (vs. Ag/AgCl) | Cyclic Voltammetry |

| Formal Potential (E°') | +0.20 V (vs. Ag/AgCl) | Cyclic Voltammetry |

| Electron Transfer | Irreversible | Cyclic Voltammetry |

Stereochemical Control and Chiral Synthesis with O Ethyl Methanesulfonothioate

Enantioselective and Diastereoselective Synthetic Strategies

Enantioselective and diastereoselective synthesis aim to produce a single enantiomer or diastereomer in excess over its stereoisomeric counterparts. wikipedia.org In the context of O-Ethyl methanesulfonothioate, these strategies are crucial when the sulfur atom or an adjacent carbon atom becomes a stereocenter during a chemical transformation.

Enantioselective Synthesis:

Enantioselective synthesis refers to reactions that produce an excess of one enantiomer over the other from an achiral or racemic substrate. tandfonline.com For reactions involving O-Ethyl methanesulfonothioate, enantioselectivity can be achieved through several methods:

Catalytic Asymmetric Synthesis: This is a highly efficient method where a small amount of a chiral catalyst is used to generate a large quantity of an enantioenriched product. diva-portal.orgnih.gov For instance, the enantioselective 2-allylation of pyridines can be catalyzed by a chiral complex, where a methanesulfonothioate derivative might be involved in the reaction pathway. thieme-connect.com The catalyst creates a chiral environment that favors the formation of one enantiomeric transition state over the other, leading to an enantiomeric excess (e.e.) of the product.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products like amino acids, carbohydrates, or terpenes as starting materials. nih.govtcichemicals.com For example, a chiral thiol derived from a monoterpene could be reacted with methanesulfonyl chloride to yield a chiral sulfonothioate, which can then be used in further synthetic steps.

Use of Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed.

Diastereoselective Synthesis:

Diastereoselective synthesis focuses on the preferential formation of one diastereomer over others. mdpi.comrsc.org This is common in reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters. The existing stereocenter(s) can influence the stereochemical outcome at the newly forming center. For example, the reaction of a chiral nucleophile with O-Ethyl methanesulfonothioate would proceed through diastereomeric transition states, potentially leading to a high diastereomeric excess (d.e.).

A notable example of achieving diastereoselectivity is in the synthesis of modified nucleosides, where a sugar moiety acts as a chiral scaffold. nih.gov A similar principle could be applied where a chiral alcohol is used to synthesize a chiral O-alkyl methanesulfonothioate, which then undergoes a diastereoselective reaction.

| Strategy | Description | Key Feature |

| Catalytic Asymmetric Synthesis | A chiral catalyst directs the formation of one enantiomer. diva-portal.org | Sub-stoichiometric use of a chiral entity. |

| Chiral Pool Synthesis | Utilizes enantiopure starting materials from nature. tcichemicals.com | Chirality is inherent in the starting material. |

| Chiral Auxiliary | A temporary chiral group directs stereoselection. wikipedia.org | Auxiliary is attached and later removed. |

| Diastereoselective Synthesis | An existing stereocenter influences the formation of a new one. mdpi.com | Formation of diastereomers in unequal amounts. |

Influence of Chiral Auxiliaries and Catalysts on Sulfonothioate Reactions

The choice of chiral auxiliary or catalyst is paramount in directing the stereochemical course of reactions involving sulfonothioates. These chiral controllers operate by creating a biased steric or electronic environment during the key bond-forming step.

Chiral Auxiliaries:

Chiral auxiliaries are widely used to achieve high levels of stereocontrol. wikipedia.orgnih.gov In the synthesis of chiral sulfonothioates, an enantiopure alcohol could be reacted with methanesulfonyl chloride to form a diastereomerically pure O-alkyl methanesulfonothioate. This chiral reagent can then be used to introduce the methanesulfonothioyl group diastereoselectively onto a prochiral substrate.

Commonly used chiral auxiliaries are often derived from natural products, such as Evans oxazolidinones, Oppolzer's camphorsultam, or derivatives of amino acids and terpenes. wikipedia.orgnih.gov The auxiliary functions by providing a sterically hindered face, forcing an incoming reagent to attack from the less hindered side.

Chiral Catalysts:

Chiral catalysts offer a more atom-economical approach to asymmetric synthesis. diva-portal.orgnih.gov They can be broadly classified into metal-based catalysts and organocatalysts.

Chiral Metal Catalysts: These typically consist of a metal center coordinated to a chiral ligand. The ligand's stereochemistry dictates the spatial arrangement of the substrate and reagent around the metal, thereby controlling the enantioselectivity. For reactions involving sulfonothioates, chiral transition metal complexes could be employed to catalyze additions or substitutions.

Chiral Organocatalysts: These are metal-free, small organic molecules that can catalyze asymmetric transformations. nih.gov Chiral amines, thioureas, and phosphoric acids are common classes of organocatalysts. beilstein-journals.orgsioc-journal.cn For instance, a chiral thiourea (B124793) catalyst could be used to activate O-Ethyl methanesulfonothioate and a nucleophile through hydrogen bonding, facilitating an enantioselective reaction.

The effectiveness of a chiral auxiliary or catalyst is often dependent on reaction conditions such as temperature, solvent, and the nature of the reactants. Optimization of these parameters is crucial for achieving high stereoselectivity.

| Chiral Controller | Mode of Action | Example Application |

| Chiral Auxiliary | Temporary incorporation to induce diastereoselectivity. wikipedia.org | Reaction of a chiral alcohol with methanesulfonyl chloride. |

| Chiral Metal Catalyst | Chiral ligand creates a biased coordination sphere. | Enantioselective cross-coupling reactions. nih.gov |

| Chiral Organocatalyst | Activation through non-covalent interactions (e.g., H-bonding). beilstein-journals.org | Asymmetric addition to a double bond catalyzed by a chiral thiourea. |

Stereochemical Analysis and Determination of Chiral Sulfonothioate Products

After a stereoselective synthesis, it is essential to determine the stereochemical purity and the absolute configuration of the product. Several analytical techniques are employed for this purpose.

Determination of Stereochemical Purity (e.e. and d.e.):

The enantiomeric excess (e.e.) or diastereomeric excess (d.e.) quantifies the stereoselectivity of a reaction.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the most common methods for determining e.e. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Diastereomers: Diastereomers have different physical properties and thus distinct NMR spectra, allowing for the determination of d.e. by integrating the signals corresponding to each diastereomer. researchgate.net

Enantiomers: Enantiomers have identical NMR spectra. To determine e.e., a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent is added to convert the enantiomers into diastereomeric species, which can then be distinguished by NMR. wikipedia.org

Determination of Absolute Configuration:

Determining the absolute configuration (R or S) of a newly synthesized chiral molecule is a more complex task.

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. It provides a three-dimensional structure of the molecule, from which the absolute stereochemistry can be unambiguously assigned.

Correlation with Known Compounds: The absolute configuration of a new compound can be determined by chemically correlating it to a compound of known absolute configuration through a series of stereochemically well-defined reactions.

Spectroscopic Methods:

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. The experimental spectrum can be compared with a theoretically calculated spectrum for a known configuration to assign the absolute stereochemistry.

The following table summarizes the methods used for the stereochemical analysis of chiral sulfonothioate products.

| Analysis | Method | Principle |

| Enantiomeric Excess (e.e.) | Chiral HPLC/GC | Differential interaction with a chiral stationary phase. |

| NMR with Chiral Auxiliaries | Conversion of enantiomers to distinguishable diastereomers. wikipedia.org | |

| Diastereomeric Excess (d.e.) | NMR Spectroscopy | Diastereomers have distinct NMR signals that can be integrated. researchgate.net |

| Absolute Configuration | X-ray Crystallography | Direct determination of the 3D structure of a crystal. |

| Chemical Correlation | Conversion to or from a compound of known configuration. | |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. |

Future Research Directions and Emerging Trends in O Ethyl Methanesulfonothioate Chemistry

Development of Sustainable and Eco-Friendly Synthetic Approaches

A major thrust in modern chemical synthesis is the development of processes that are environmentally benign, efficient, and economically viable. For O-Ethyl methanesulfonothioate and its analogs, research is increasingly focused on green chemistry principles to minimize waste, avoid hazardous reagents, and reduce energy consumption. longdom.orgrsc.orgresearchgate.net

Recent breakthroughs have demonstrated the potential of catalytic systems that use mild and sustainable oxidants. One notable example is the molybdenum-catalyzed selective oxidation of thiols to produce thiosulfonates. rsc.orgrsc.org This method employs anionic polyoxomolybdate catalysts, such as [N(n-Bu)₄]₄Mo₈O₂₆, with hydrogen peroxide (H₂O₂) or atmospheric air as the oxidant. rsc.org The process is lauded for its operational simplicity, scalability, and broad compatibility with various functional groups, achieving high yields under mild conditions. rsc.orgrsc.org

Another green strategy involves the use of inexpensive and non-toxic iron(III) catalysts to facilitate the cross-coupling of thiols and sodium sulfinates under aerobic conditions. organic-chemistry.org This approach leverages atmospheric oxygen as the ultimate oxidant, representing a highly sustainable and cost-effective pathway. organic-chemistry.org Other eco-friendly methods are also gaining traction, as summarized in the table below.

| Method | Catalyst/Reagent | Oxidant | Key Advantages | Reference |

|---|---|---|---|---|

| Molybdenum-Catalyzed Oxidation | Anionic Polyoxomolybdate | H₂O₂ or Air | High chemoselectivity, operational simplicity, scalability. | rsc.orgrsc.org |

| Iron-Catalyzed Cross-Coupling | Iron(III) salts | Air (O₂) | Uses inexpensive, non-toxic catalyst and oxidant. | organic-chemistry.org |

| Copper-Catalyzed Sulfonylation | Copper salts (e.g., CuBr₂) | Air (O₂) | Efficient formation of sulfur-sulfone bonds from disulfides. | organic-chemistry.org |

| Iodine-Promoted Coupling | Iodine | - (Disproportionation) | Metal-free, wide applicability, readily available materials. | organic-chemistry.org |

| Selectfluor-Mediated Oxidation | Selectfluor | H₂O | Rapid reactions (minutes) at ambient temperature, nearly quantitative yields. | organic-chemistry.org |

| Solvent-Free Microwave Oxidation | KMnO₄ on CuSO₄·5H₂O | Potassium permanganate | Solvent-free, rapid (minutes), efficient. | tandfonline.com |

| Reagent/Catalyst-Free Synthesis | None | - | Operationally simple, mild conditions, avoids catalyst contamination. | nih.gov |

Future work in this area will likely focus on utilizing renewable feedstocks and biocatalytic methods, such as using enzymes and microorganisms, to further enhance the sustainability profile of thiosulfonate synthesis. longdom.org

Exploration of Novel Reactivity Patterns and Transformational Scope

While O-Ethyl methanesulfonothioate is known for its role as a sulfenylating agent, ongoing research aims to uncover and exploit new reactivity patterns. Thiosulfonates are versatile reagents capable of reacting with nucleophiles, electrophiles, and radicals, opening up a wide array of potential transformations. researchgate.net

A significant area of exploration is the use of methanethiosulfonate (B1239399) derivatives in bioconjugation and medicinal chemistry. The specific and efficient reaction of the methanethiosulfonate group with thiol (sulfhydryl) groups in proteins is being leveraged to create novel therapeutics and biological probes. nih.gov For instance, researchers have synthesized hybrids of methanethiosulfonates with non-steroidal anti-inflammatory drugs (NSAIDs) to create direct inhibitors of the STAT3 protein, a key target in cancer therapy. nih.govtandfonline.com These studies not only highlight the role of the thiosulfonate as a reactive handle but also sometimes lead to unexpected molecular rearrangements, revealing deeper aspects of their chemical behavior. nih.gov

The development of new synthetic methods often reveals novel reactivity. For example, palladium-catalyzed dearomative arylation/oxidation reactions have opened pathways to complex benzofuranone structures, showcasing the expanding utility of thiosulfonates in constructing intricate molecular architectures. researchgate.net Future research will likely focus on asymmetric catalysis to control the stereochemistry of products derived from thiosulfonate reactions, providing access to chiral organosulfur compounds. researchgate.net

| Application Area | Reactivity Principle | Example | Reference |

|---|---|---|---|

| Bioconjugation | Covalent modification of protein thiol groups. | Site-specific labeling of enzymes and proteins. | researchgate.net |

| Medicinal Chemistry | Functioning as a reactive pharmacophore or linker. | Synthesis of STAT3 inhibitors by creating drug-methanethiosulfonate hybrids. | nih.govtandfonline.com |

| Intracellular Probes | Used in the synthesis of protected molecules for intracellular delivery. | Synthesis of a protected benzene (B151609) diazonium ion probe using a (2-hydroxyethyl) methanesulfonothioate precursor. | nih.gov |

| Complex Molecule Synthesis | Participation in metal-catalyzed cross-coupling and dearomatization reactions. | Formation of complex benzofuranone structures. | researchgate.net |

| General Organic Synthesis | Acting as a versatile methylsulfenylating agent for various nucleophiles. | α-Methylthiolation of cyclic ketones and preparation of 2-(methylthio)alkanoic acids. | researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern automation and continuous manufacturing processes, known as flow chemistry, represents a significant trend for the synthesis of O-Ethyl methanesulfonothioate and related compounds. rsc.org Flow chemistry offers numerous advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety by minimizing the volume of hazardous materials at any given time, and improved reproducibility and scalability. syrris.com

A compelling application of this trend is the development of automated solid-phase synthesis platforms. Researchers have successfully created a method for the automated synthesis of oligo(disulfides) where thiosulfonates act as key activated precursors. nih.govresearchgate.netau.dk In this system, a synthetic cycle involves the deprotection of a thiol group bound to a solid resin, which then reacts with a thiosulfonate monomer in the flow stream. researchgate.netau.dk This automated approach allows for the precise construction of sequence-defined oligomers, which have potential applications in drug delivery and materials science. nih.gov

The principles of flow chemistry can be applied to many of the synthetic routes for thiosulfonates, including oxidations and nucleophilic substitutions. syrris.combeilstein-journals.org By converting these reactions from batch to continuous flow, researchers can often achieve higher yields, cleaner product profiles, and faster reaction times. nih.gov The ability to "telescope" multiple reaction steps in a continuous sequence without isolating intermediates further enhances efficiency and aligns with the principles of green chemistry. uc.pt Future efforts will focus on developing dedicated flow modules for the generation and in-situ use of reactive sulfonothioate intermediates, further expanding their synthetic utility. rsc.org

Predictive Modeling and Data-Driven Approaches in Sulfonothioate Research

The intersection of chemistry with data science and machine learning is an emerging frontier with the potential to revolutionize how reactions are discovered and optimized. For O-Ethyl methanesulfonothioate, these data-driven approaches can provide powerful tools for predicting reactivity, understanding reaction mechanisms, and designing novel synthetic pathways. osti.govresearchgate.net

A key trend is the development of machine learning models that can predict the outcome of chemical reactions. iitb.ac.innih.gov By training algorithms on large datasets of known reactions, these models can learn the complex relationships between reactants, reagents, and products. Such a framework could be applied to predict the reactivity of O-Ethyl methanesulfonothioate with a wide range of nucleophiles or under various catalytic conditions, accelerating the discovery of new transformations. nih.gov

Furthermore, predictive models are being developed to understand and forecast interactions with biological systems. Drawing parallels from work on predicting sulfotransferase-mediated metabolism, where reactivity parameters like Bond Dissociation Energy (BDE) are used, similar models could be constructed for sulfonothioates. nih.gov These models could predict the site-selectivity of O-Ethyl methanesulfonothioate's reaction with proteins, aiding in the design of more effective bioconjugation reagents or drugs. nih.gov

The foundation of these data-driven approaches is the availability of high-quality, structured data. researchgate.net A crucial direction for future research will be the systematic generation and curation of reaction datasets specifically for sulfonothioates. As these datasets grow, machine learning and computational tools will become increasingly accurate and indispensable for exploring the vast chemical space of O-Ethyl methanesulfonothioate and its derivatives, guiding experimental work and uncovering non-intuitive chemical insights. tum.de

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling O-Ethyl methanesulfonothioate in laboratory settings?